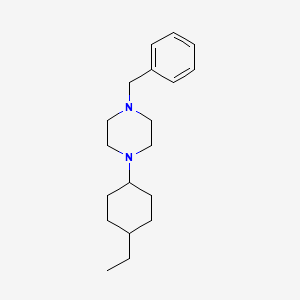![molecular formula C14H21N3O3S B5815680 N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide, also known as MMMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMMS is a sulfonamide-based compound that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is not fully understood. However, it has been suggested that N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide inhibits the activity of enzymes such as carbonic anhydrase by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects:
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has also been shown to have neuroprotective effects and can protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is also stable under various conditions and can be stored for long periods. However, one limitation of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is that it is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. One potential direction is the development of new drugs based on N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of new drugs. Another potential direction is the study of the neuroprotective effects of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have neuroprotective effects, and further studies could lead to the development of new therapies for neurodegenerative diseases. Finally, the study of the anti-inflammatory activity of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide could lead to the development of new therapies for inflammatory diseases.
Synthesemethoden
The synthesis of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide involves the reaction of 4-(4-methylpiperazin-1-yl)benzoic acid with N-methylmethanesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have potent inhibitory activity against various enzymes such as carbonic anhydrase, which makes it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-methyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-15-8-10-17(11-9-15)14(18)12-4-6-13(7-5-12)16(2)21(3,19)20/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVWRYOXEKREKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)
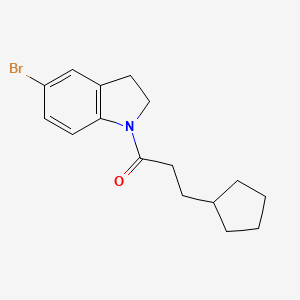
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)
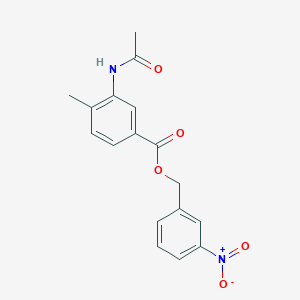
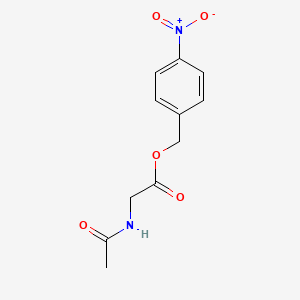
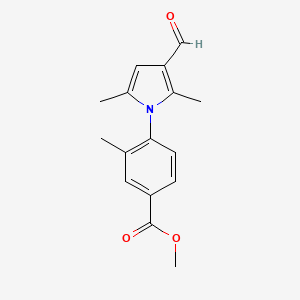
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)
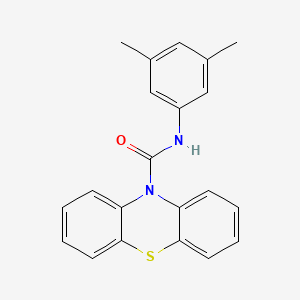
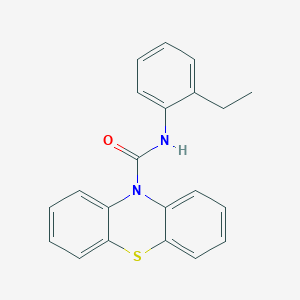
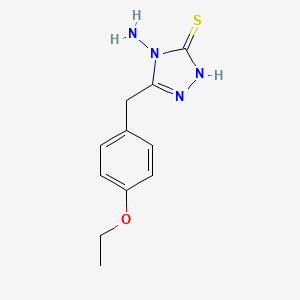
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)
